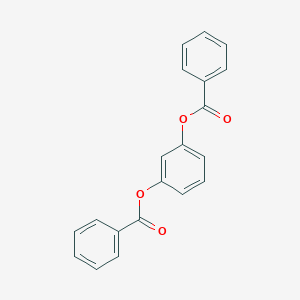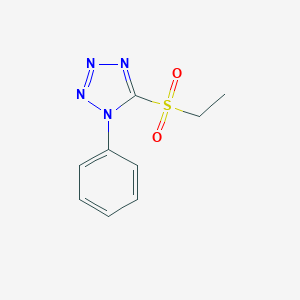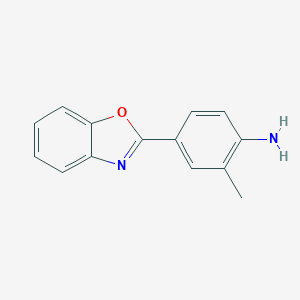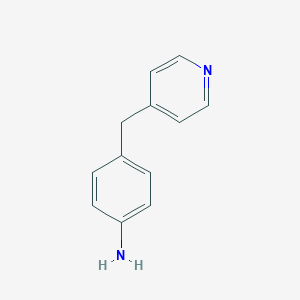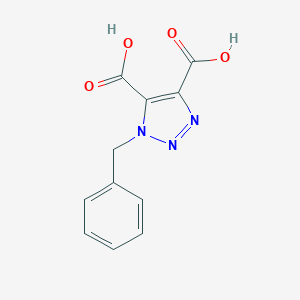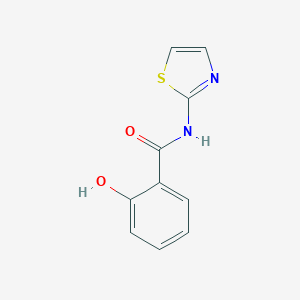
2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide, also known as THB, is a synthetic compound that has been used in various scientific research applications. THB is a benzamide derivative that contains a thiazole ring, which has been found to exhibit significant biological activities.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide is not fully understood, but it has been proposed that 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide exerts its biological activities by modulating various signaling pathways. 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy homeostasis and metabolism. 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has also been found to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune response.
Efectos Bioquímicos Y Fisiológicos
2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has been shown to have various biochemical and physiological effects. 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has been reported to reduce oxidative stress and lipid peroxidation in animal models of inflammation. 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has also been found to improve liver function and reduce liver damage in animal models of liver injury. Furthermore, 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has been shown to enhance cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has several advantages for lab experiments. 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide is a synthetic compound that can be easily synthesized in the laboratory and has a high degree of purity. 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has also been shown to have low toxicity and is well-tolerated in animal models. However, 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has some limitations for lab experiments. 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has poor solubility in water, which can limit its use in aqueous solutions. 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide also has a short half-life, which can make it difficult to maintain consistent levels of 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide in vivo.
Direcciones Futuras
There are several future directions for the study of 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide. One potential direction is to investigate the potential of 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide as an anti-cancer agent in human clinical trials. Another potential direction is to explore the therapeutic potential of 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide in the treatment of neurodegenerative diseases such as Alzheimer's disease. Furthermore, the development of novel 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide analogs with improved solubility and pharmacokinetic properties could lead to the discovery of new therapeutic agents.
Aplicaciones Científicas De Investigación
2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has been extensively studied for its biological activities and has shown potential as an anti-inflammatory, anti-tumor, and anti-diabetic agent. 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has also been found to induce apoptosis in cancer cells and inhibit tumor growth in vivo. Furthermore, 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Propiedades
Número CAS |
130234-70-7 |
|---|---|
Nombre del producto |
2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide |
Fórmula molecular |
C10H8N2O2S |
Peso molecular |
220.25 g/mol |
Nombre IUPAC |
2-hydroxy-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H8N2O2S/c13-8-4-2-1-3-7(8)9(14)12-10-11-5-6-15-10/h1-6,13H,(H,11,12,14) |
Clave InChI |
WTKFNNVZPKSJBB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)O |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

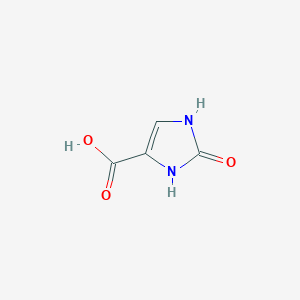
![N-[(4-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B181232.png)
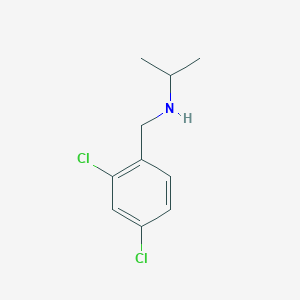
![1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl-](/img/structure/B181235.png)
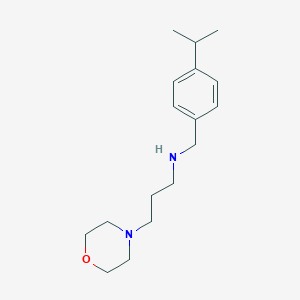
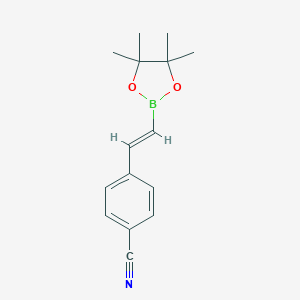
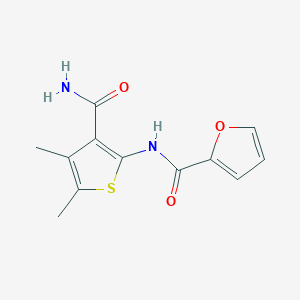
![2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B181244.png)
